molecular formula C27H27NO3S3 B11664779 ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate

ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate

Cat. No.: B11664779
M. Wt: 509.7 g/mol
InChI Key: FDHKIYTZMMVFRW-QLYXXIJNSA-N
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Description

Ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate is a useful research compound. Its molecular formula is C27H27NO3S3 and its molecular weight is 509.7 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C27H27NO3S3\text{C}_{27}\text{H}_{27}\text{N}\text{O}_3\text{S}_3

It features a dithiole core, which is known for its diverse biological activities. The presence of the phenyl ring and various substituents contributes to its potential pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dithiole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Table 1: Antimicrobial Activity of Dithiole Derivatives

Compound NameTarget PathogenActivity Level
Compound AMRSAHigh
Compound BCandida aurisModerate
Ethyl DithioleE. faeciumHigh

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively due to the presence of sulfur atoms in its structure .

Table 2: Antioxidant Assays Results

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30
FRAP Assay20

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines have shown promising results. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selective activity is crucial for developing effective anticancer therapies .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Selectivity Index
HeLa155
MCF7204
Normal Fibroblasts>100-

Case Studies

A case study involving the synthesis and biological evaluation of similar dithiole derivatives highlighted their potential as novel antimicrobial agents. Researchers synthesized several derivatives and tested them against resistant strains of bacteria and fungi. The results indicated that modifications in the side chains significantly influenced biological activity .

Properties

Molecular Formula

C27H27NO3S3

Molecular Weight

509.7 g/mol

IUPAC Name

ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C27H27NO3S3/c1-6-20(29)28-19-14-13-16(3)15-18(19)21(24(32)27(28,4)5)26-33-22(17-11-9-8-10-12-17)23(34-26)25(30)31-7-2/h8-15H,6-7H2,1-5H3/b26-21-

InChI Key

FDHKIYTZMMVFRW-QLYXXIJNSA-N

Isomeric SMILES

CCC(=O)N1C2=C(C=C(C=C2)C)/C(=C/3\SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)/C(=S)C1(C)C

Canonical SMILES

CCC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)C(=S)C1(C)C

Origin of Product

United States

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